2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol
Description
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJWYFNIUERBD-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@](C)(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol typically involves the formation of the dioxolane ring followed by the introduction of the hydroxyl groups. One common method is the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The stereochemistry can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Formulation:
Solketal is used as a solvent and stabilizer in drug formulations. Its ability to dissolve various compounds makes it an ideal candidate for creating stable pharmaceutical products. For instance, it has been utilized in the formulation of anti-inflammatory drugs where solubility and stability are crucial.
Case Study:
A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing Solketal exhibited enhanced solubility and bioavailability compared to those without it. This was particularly noted in formulations of poorly soluble drugs .
2. Synthesis of Active Pharmaceutical Ingredients (APIs):
Solketal serves as a key intermediate in the synthesis of various APIs. Its unique structure allows for the introduction of functional groups that are critical for biological activity.
Example:
In the synthesis of certain antihypertensive agents, Solketal has been employed to facilitate the formation of complex molecular structures necessary for pharmacological efficacy .
Chemical Synthesis Applications
1. Green Chemistry:
Due to its biodegradable nature and low toxicity, Solketal is increasingly being used in green chemistry applications. It acts as a solvent in reactions that aim to minimize environmental impact.
Data Table: Green Chemistry Applications
| Application | Description |
|---|---|
| Solvent for Reactions | Used in organic reactions to reduce toxic waste |
| Biodegradable Solvent | Decomposes naturally without harmful residues |
2. Esterification Reactions:
Solketal is utilized in esterification reactions due to its hydroxyl groups. This property allows it to participate in the formation of esters which are important in various industrial applications.
Cosmetic Industry Applications
1. Skin Care Products:
In cosmetics, Solketal is valued for its moisturizing properties and is included in formulations aimed at enhancing skin hydration.
Case Study:
Research has shown that creams containing Solketal improved skin moisture retention significantly compared to control products without it . This makes it a popular ingredient in high-end skincare lines.
Mechanism of Action
The mechanism by which ®-1-(2,2-Dimethyl-1,3-dioxolan-4alpha-yl)-1-methylethane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the dioxolane ring and hydroxyl groups, which can participate in various interactions and transformations.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- The dioxolane ring in the target compound provides steric protection and stability compared to reactive azole (e.g., imidazole) or aromatic groups .
- Bulky substituents (e.g., silyl groups) in analogs like 3-((tert-butyldiphenylsilyl)oxy)propane-1,2-diol alter solubility and reactivity, enabling selective functionalization .
Key Observations :
- The target compound’s moderate yield (58%) reflects challenges in dioxolane ring formation, whereas azole-containing analogs achieve higher yields via direct glycidol reactions .
- Acylation and silylation strategies (e.g., in lipid-BTH derivatives) demonstrate the versatility of diol hydroxyl groups for derivatization .
Key Observations :
- The dioxolane ring enhances the target compound’s stability, making it preferable for synthetic applications over hydrolysis-prone analogs like 2-(1-naphthyl)propane-1,2-diol .
Biological Activity
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol, also known as isopropylidene glycerol or solketal, is a compound of interest due to its diverse applications in pharmaceuticals and chemical synthesis. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and safety profile.
- Molecular Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
- Appearance : Clear colorless to yellow viscous liquid
- CAS Number : 51268-87-2
- IUPAC Name : 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Research indicates that this compound exhibits significant biological activity primarily through its ability to inhibit specific enzymes and act as a solvent in various biochemical reactions. One notable study demonstrated that derivatives of this compound can act as inhibitors of the human rhinovirus (HRV) 3C protease, which is crucial for viral replication .
Inhibition of HRV 3C Protease
A study assessed the inhibitory effects of various compounds on HRV 3C protease. The compound identified as having an IC50 value of 2.50 ± 0.7 µM against HRV 3C protease suggests strong potential for development as an antiviral agent . This is particularly important given that HRV is a leading cause of respiratory infections globally.
Applications in Synthesis and Industry
The compound serves as a versatile reagent in organic synthesis. It is utilized in the production of various glycerol derivatives and has been explored as a bio-based solvent alternative due to its favorable environmental profile .
Case Study: Use in Bio-based Solvents
A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This compound was evaluated for its solubility parameters and toxicity profile compared to traditional solvents, indicating a promising direction for sustainable chemical processes .
Safety Profile
While the compound has beneficial applications, it also poses certain risks:
- Irritation : Causes skin and eye irritation (H315, H319).
- Respiratory Risks : May cause respiratory irritation (H335).
- Toxicity : Classified as a poison by intravenous route .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| Compound 7d | 2.50 ± 0.7 | HRV 3C Protease | Potential antiviral agent |
| Solketal | N/A | Various enzymes | Used as solvent and reagent |
Q & A
Q. What experimental methodologies are recommended for synthesizing 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol with high purity?
A general approach involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a diol precursor (e.g., propane-1,2-diol derivatives) with 2,2-dimethyl-1,3-dioxolane under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring .
- Step 2 : Purify intermediates using solvent extraction (e.g., ethyl acetate/water partitioning) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .
- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) .
Q. How can researchers assess the hydrolytic stability of the 1,3-dioxolane ring in aqueous environments?
- Method : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 4–9) at elevated temperatures (40–60°C). Monitor degradation via:
- Key Parameters : Hydrolysis rates correlate with pH and steric hindrance around the dioxolane ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, ethyl acetate) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate organic waste for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from stereochemical ambiguity?
- Approach :
- Case Study : Discrepancies in ¹H NMR signals for diastereomers can be resolved via NOESY to confirm spatial proximity of protons .
Q. What factorial design strategies optimize reaction yields for large-scale synthesis?
Q. How can AI-driven simulation tools predict the compound’s behavior in novel solvent systems?
- Workflow :
- Train machine learning models (e.g., COMSOL Multiphysics) on existing solubility data for dioxolane derivatives.
- Input descriptors: Hansen solubility parameters, dipole moments, and molecular volume .
- Validate predictions via cloud-point experiments in binary solvent mixtures (e.g., ethanol/water) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s catalytic activity in asymmetric synthesis: How to reconcile mechanistic hypotheses?
- Hypothesis Testing :
- Resolution : Contradictions often arise from solvent-dependent transition states; polar aprotic solvents favor ionic pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
